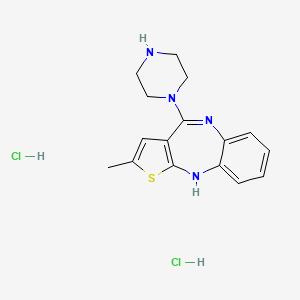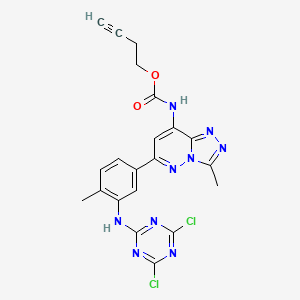
Bromotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromotriazine is a chemical compound that belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of bromotriazine typically involves the reaction of tribromophenol with cyanuric chloride. The process begins by dissolving tribromophenol in an organic solvent, followed by the addition of a strong base to control the pH. Cyanuric chloride is then added to the mixture, and the reaction is catalyzed using a composite catalyst of triethylamine and DMAP (4-dimethylaminopyridine). The reaction is carried out at a controlled temperature of 5-15°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to reduce the consumption of raw materials and minimize waste production. Advanced techniques are employed to control the reaction parameters, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bromotriazine undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Bromotriazine has been extensively studied for its applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used as probes to study protein interactions and enzyme activities.
Medicine: Some this compound compounds have shown potential as therapeutic agents, particularly in cancer research.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of bromotriazine involves its ability to covalently modify proteins by targeting conserved amino acid residues. Specifically, this compound reacts with lysine and tyrosine residues in the binding sites of proteins, leading to the formation of stable covalent bonds. This modification can alter the activity of the target proteins, making this compound a valuable tool in chemical biology and drug discovery .
Vergleich Mit ähnlichen Verbindungen
Chlorotriazine: Similar in structure but contains chlorine atoms instead of bromine.
Fluorotriazine: Contains fluorine atoms and exhibits different reactivity and applications.
Iodotriazine: Contains iodine atoms and is used in specific chemical reactions where iodine’s unique properties are advantageous.
Uniqueness of Bromotriazine: this compound is unique due to its specific reactivity with lysine and tyrosine residues, making it a valuable probe in chemical biology. Its ability to form stable covalent bonds with proteins sets it apart from other triazine derivatives .
Eigenschaften
CAS-Nummer |
2281763-18-4 |
|---|---|
Molekularformel |
C21H17Cl2N9O2 |
Molekulargewicht |
498.3 g/mol |
IUPAC-Name |
but-3-ynyl N-[6-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |
InChI |
InChI=1S/C21H17Cl2N9O2/c1-4-5-8-34-21(33)25-16-10-15(31-32-12(3)29-30-17(16)32)13-7-6-11(2)14(9-13)24-20-27-18(22)26-19(23)28-20/h1,6-7,9-10H,5,8H2,2-3H3,(H,25,33)(H,24,26,27,28) |
InChI-Schlüssel |
ALHDRILUIXYPIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C(=C2)NC(=O)OCCC#C)C)NC4=NC(=NC(=N4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
![4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B15074137.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)
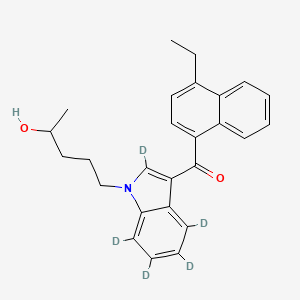
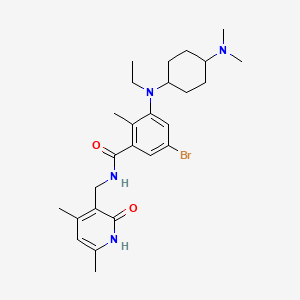
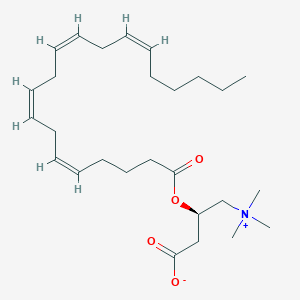
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
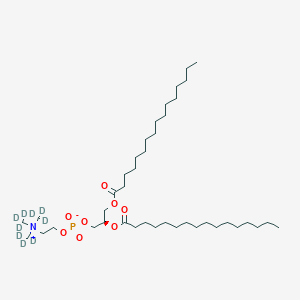
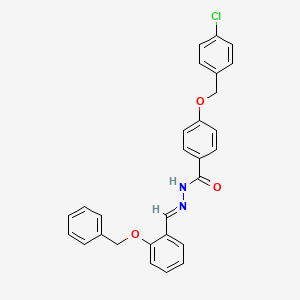
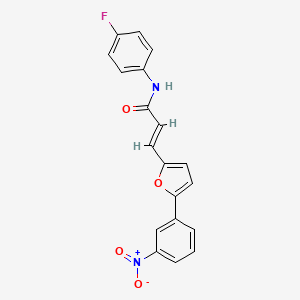
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
